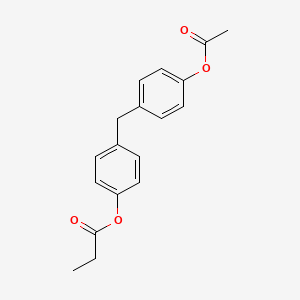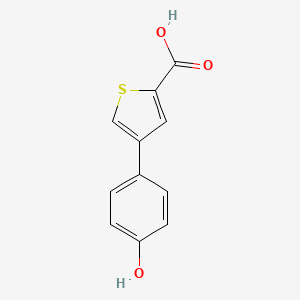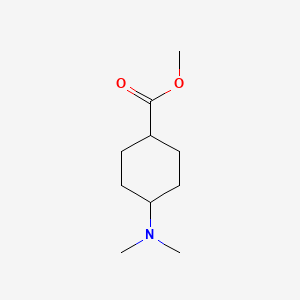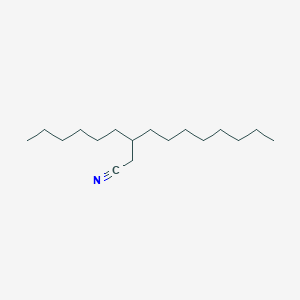
6-Methyl-6-phenylfulvene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-phenylfulvene is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Benzene, [1-(2,4-cyclopentadien-1-ylidene)ethyl]-, and 1-cyclopenta-2,4-dien-1-ylideneethylbenzene .
Molecular Structure Analysis
The molecular weight of this compound is 168.23 g/mol . The InChIKey, which is a unique identifier for the compound, is MBNCGVQBXYMZSC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, irradiation of different fulvenes results in an unusual photoisomerization and leads to spiro [2.4]heptadienes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.23 g/mol and a complexity of 246 . It has a rotatable bond count of 1 and a topological polar surface area of 0 Ų .Scientific Research Applications
Aromatic Character and Magnetic Resonance Studies
- The aromatic nature of 6-Methyl-6-phenylfulvene has been explored through proton magnetic resonance studies, indicating that these compounds should be considered as cyclic dienes rather than aromatic compounds (Heffernan & Jones, 1966).
Structural Analysis and Crystal Lattice Effects
- Investigations into the structure of this compound and its derivatives have revealed insights into the influence of resonance and crystal lattice effects on the coplanarity between aryl and fulvene rings (Peterson et al., 1999).
Electrochemical Studies
- Electrochemical studies have shown that this compound and its derivatives demonstrate interesting properties that could be useful in light-harvesting applications (Godman et al., 2016).
Organomolybdenum Compounds
- This compound has been used in the synthesis of optically active organomolybdenum complexes, which have potential applications in asymmetric synthesis and catalysis (Moriarty & Rausch, 1989).
Synthetic Routes for Ansa-Metallocene Complexes
- Research has been conducted on synthesizing specific metallocene complexes using this compound, which can significantly improve the molecular weight and comonomer incorporation in polymerizations (Won et al., 2003).
Cycloaddition Reactions
- Studies on the cycloaddition reactions of fulvenes, including this compound, have contributed to a better understanding of their chemical reactivity and potential applications in organic synthesis (Luskus, 1971).
Future Directions
Mechanism of Action
Target of Action
6-Methyl-6-phenylfulvene is a complex organic compound that belongs to the class of benzene and substituted derivatives Its aromatic character suggests that it may interact with various biological targets that have affinity for aromatic compounds .
Mode of Action
It is known that the compound has an aromatic character, which suggests that it may interact with its targets through pi stacking, a common interaction between aromatic rings . This interaction could lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
It is classified under the biosynthetic pathway of shikimates and phenylpropanoids . These pathways are involved in the production of a wide range of secondary metabolites in plants, including flavonoids, tannins, and lignin, which play crucial roles in plant defense mechanisms.
Result of Action
Given its aromatic nature, it may influence the structure and function of various biomolecules through interactions with aromatic residues .
Biochemical Analysis
Biochemical Properties
It has been found to have a bioavailability score of 0.55 and is soluble . It is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This suggests that 6-Methyl-6-phenylfulvene may not significantly interfere with the metabolism of other drugs.
Molecular Mechanism
It has been shown to undergo regioselective 1,2-hydrosilylation , but the exact mechanism of this reaction and its effects at the molecular level are not clear
Temporal Effects in Laboratory Settings
It has been successfully obtained via a high yield thermic conversion from benzene in a closed reaction system using GaP nanocrystals . This suggests that the compound may be stable under certain conditions.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Metabolic Pathways
It is known to be part of the shikimates and phenylpropanoids biosynthetic pathway
Properties
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylideneethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCGVQBXYMZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)



![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)
![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)



